molecular formula C20H20N2O3S B298525 5-(4-Hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

5-(4-Hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

Cat. No. B298525
M. Wt: 368.5 g/mol
InChI Key: YKFLLPCISRROEB-JEFZPDFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, also known as HMIT or Thio-HMIT, is a synthetic compound that has been studied extensively for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 5-(4-Hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and migration, as well as reduce oxidative stress and inflammation in the brain. 5-(4-Hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has also been shown to disrupt the cell membrane of certain bacteria, leading to cell death.
Biochemical and Physiological Effects:
5-(4-Hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to have a variety of biochemical and physiological effects, including reducing oxidative stress and inflammation, inducing apoptosis in cancer cells, and inhibiting the growth and migration of cancer cells. It has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. 5-(4-Hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-Hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one in lab experiments is its potential as a multi-targeted agent, with activity against cancer cells, neurodegenerative diseases, and infectious diseases. It has also been shown to be well-tolerated in animal studies, making it a promising candidate for further research. However, one limitation of using 5-(4-Hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for further research on 5-(4-Hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one. One area of focus could be on optimizing the synthesis method to improve yields and purity. Another area of focus could be on further elucidating the mechanism of action of 5-(4-Hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, particularly in cancer cells and the brain. Additionally, further studies could be conducted to investigate the potential of 5-(4-Hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and infectious diseases.

Synthesis Methods

5-(4-Hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one can be synthesized through a multi-step process involving the reaction of 4-hydroxybenzaldehyde with 4-methoxyaniline, followed by the addition of propylamine and thiosemicarbazide. The resulting compound is then subjected to a series of purification steps to obtain the final product. This synthesis method has been optimized to produce high yields of pure 5-(4-Hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one.

Scientific Research Applications

5-(4-Hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurodegenerative disease research, and infectious disease research. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells, as well as inhibiting the growth and migration of cancer cells. 5-(4-Hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has also been studied for its potential neuroprotective effects, as it has been shown to reduce oxidative stress and inflammation in the brain. In addition, 5-(4-Hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

properties

Product Name

5-(4-Hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

(5Z)-5-[(4-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)imino-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H20N2O3S/c1-3-12-22-19(24)18(13-14-4-8-16(23)9-5-14)26-20(22)21-15-6-10-17(25-2)11-7-15/h4-11,13,23H,3,12H2,1-2H3/b18-13-,21-20?

InChI Key

YKFLLPCISRROEB-JEFZPDFESA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC=C(C=C2)O)/SC1=NC3=CC=C(C=C3)OC

SMILES

CCCN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=NC3=CC=C(C=C3)OC

Canonical SMILES

CCCN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=NC3=CC=C(C=C3)OC

Origin of Product

United States

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